N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzimidazole . It has been studied for its potential therapeutic effects, particularly in the context of mitigating the side effects of methotrexate-induced intestinal mucositis .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a sulfonyl group attached to a 4-chlorophenyl group, a 4-methoxyphenyl group, and a 3,4-dihydropyrazol-5-yl group .Chemical Reactions Analysis
The compound has been studied for its biological activity rather than its chemical reactivity . It is stable under normal conditions and doesn’t readily undergo chemical reactions.Scientific Research Applications
Docking Studies and Molecular Structure Analysis
Research involving tetrazole derivatives structurally related to the compound has shown potential in docking studies and X-ray crystallography. These studies have revealed the crystal structure of tetrazole derivatives, providing insights into their potential interactions with biological targets such as the cyclooxygenase-2 enzyme. Such studies underscore the relevance of these compounds as COX-2 inhibitors, suggesting potential applications in understanding and developing treatments for conditions involving inflammation (Al-Hourani et al., 2015).
Synthesis and Structural Studies
Another area of research involves the synthesis of sulfonamide derivatives and their structural analysis through X-ray powder diffraction. These studies highlight the effect of substitution on supramolecular assembly, indicating the importance of such compounds in material science and molecular engineering (Dey et al., 2015).
Enzyme Inhibition and Biological Activity
Sulfonamide derivatives, including those structurally related to N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide, have been explored for their enzyme inhibition properties. These compounds have shown inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase, suggesting potential applications in the treatment of conditions like glaucoma, epilepsy, and Alzheimer's disease. The research also indicates low cytotoxicity and tumor selectivity, making these compounds promising candidates for further pharmaceutical development (Ozgun et al., 2019).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds with functional groups similar to those in this compound have been a focus of several studies. These include the development of new synthetic approaches and the investigation of their physical and chemical properties. Such research is foundational for the advancement of organic chemistry and the design of novel molecules with specific biological or chemical functions (Aizina et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5S2/c1-32-20-11-5-17(6-12-20)23-15-22(16-3-9-19(10-4-16)26-33(2,28)29)25-27(23)34(30,31)21-13-7-18(24)8-14-21/h3-14,23,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLRNYIFFOPPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.